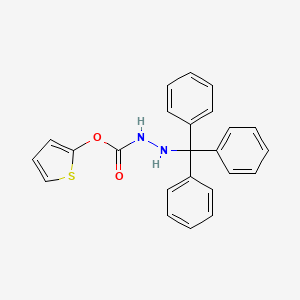
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is a complex organic compound that features a thiophene ring, a triphenylmethyl group, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of thiophene-2-carbohydrazide with triphenylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the hydrazine moiety can produce corresponding amines.
Scientific Research Applications
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism by which thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The thiophene ring and hydrazine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The triphenylmethyl group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene and hydrazine moieties but lacks the triphenylmethyl group.
Triphenylmethyl hydrazine: Contains the triphenylmethyl and hydrazine moieties but lacks the thiophene ring.
Uniqueness
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, triphenylmethyl group, and hydrazine carboxylate moiety makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
313989-84-3 |
|---|---|
Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
thiophen-2-yl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H20N2O2S/c27-23(28-22-17-10-18-29-22)25-26-24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18,26H,(H,25,27) |
InChI Key |
JFQJICIFOSLIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC(=O)OC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


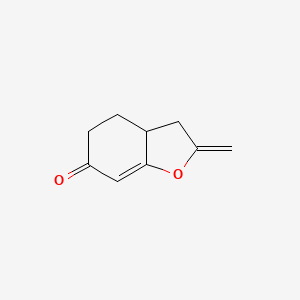
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
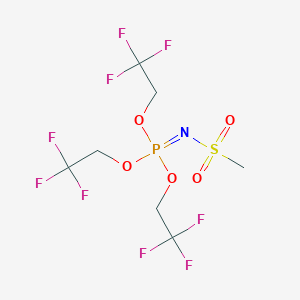
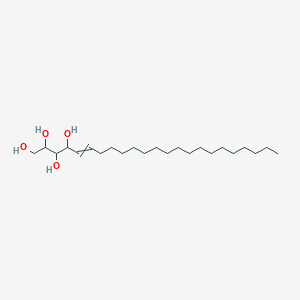
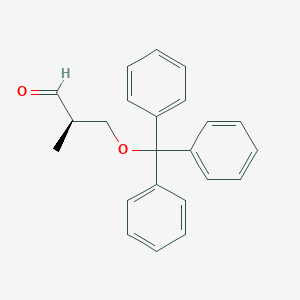
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
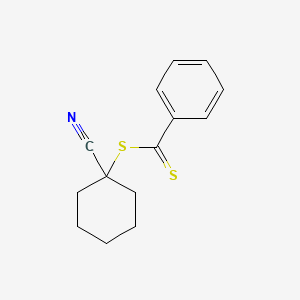
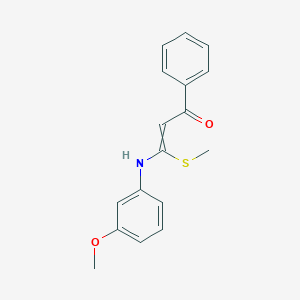
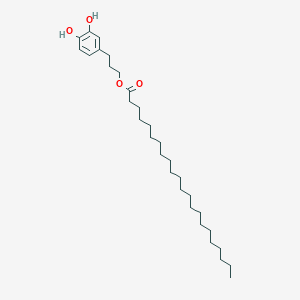
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
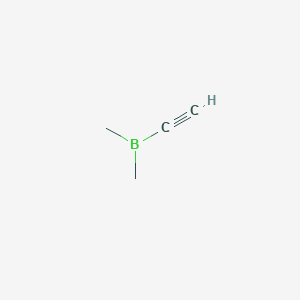
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
